molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol

Cat. No.: B2492496
CAS No.: 500294-19-9
M. Wt: 229.235
InChI Key: ACWFQKHPKYZHDM-UHFFFAOYSA-N
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Description

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol is a biphenyl derivative featuring a nitro (-NO₂) substituent at the 4'-position of one aromatic ring and a hydroxymethyl (-CH₂OH) group at the 2-position of the adjacent ring. The compound belongs to the family of substituted biphenyl alcohols, where the nitro group imparts strong electron-withdrawing effects, and the primary alcohol group enables hydrogen bonding and further functionalization. Its structural complexity makes it relevant in organic synthesis, materials science, and pharmaceutical research, particularly as a precursor for coupling reactions or bioactive molecule development .

Properties

IUPAC Name

[2-(4-nitrophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWFQKHPKYZHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce the nitro group at the 4’ position. This is followed by a formylation reaction to introduce the formyl group at the 2 position. Finally, the formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4’-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: (4’-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.

    Reduction: (4’-Amino[1,1’-biphenyl]-2-yl)methanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

Chemistry

In organic chemistry, (4'-Nitro[1,1'-biphenyl]-2-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
  • Reduction : The nitro group can be reduced to amino groups.
  • Substitution Reactions : The hydroxymethyl group can participate in nucleophilic substitutions to form ethers or esters .

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

These findings suggest its potential as a candidate for developing new antimicrobial agents .

  • Anticancer Activity : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and A549:
Cell LineIC50 (µg/mL)Selectivity Index
HeLa93.225.12
A54976.694.55

The selectivity index indicates that it may preferentially target cancer cells over normal cells, suggesting its potential use in targeted cancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • OLED Materials : It can serve as a dopant or host material in organic light-emitting diodes.
  • Specialty Chemicals : It is used in the synthesis of various chemical intermediates due to its reactive functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against resistant bacterial strains. The compound's MIC values were lower than those of standard antibiotics, indicating its potential for further development into a therapeutic agent.

Case Study 2: Anticancer Research

In another study focusing on anticancer activity, researchers treated various cancer cell lines with different concentrations of this compound. Results showed a dose-dependent response with significant cell death observed at higher concentrations, supporting its role as a promising candidate for cancer treatment .

Mechanism of Action

The mechanism of action of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties
(4'-Nitro[1,1'-biphenyl]-2-yl)methanol -NO₂ (4'), -CH₂OH (2) Nitro, primary alcohol ~243.24 High polarity, moderate solubility in polar aprotic solvents
(4'-Methyl[1,1'-biphenyl]-2-yl)methanol -CH₃ (4'), -CH₂OH (2) Methyl, primary alcohol ~212.27 Lower polarity, enhanced lipophilicity
(4'-Amino[1,1'-biphenyl]-2-yl)methanol -NH₂ (4'), -CH₂OH (2) Amino, primary alcohol ~215.26 Electron-donating NH₂ group; basicity
(4'-Nitro[1,1'-biphenyl]-2-yl)acetic acid -NO₂ (4'), -CH₂COOH (2) Nitro, carboxylic acid ~271.25 Higher acidity, water solubility

Electronic and Reactivity Differences

  • Nitro vs. Methyl/Amino Groups: The nitro group (-NO₂) in this compound strongly withdraws electrons via resonance, reducing electron density on the biphenyl system. This contrasts with the electron-donating methyl (-CH₃) and amino (-NH₂) groups in analogs, which increase aromatic ring reactivity toward electrophilic substitution . The nitro group also stabilizes negative charges, making the compound less reactive in nucleophilic environments compared to the methyl or amino analogs.
  • Primary Alcohol vs. Carboxylic Acid: The hydroxymethyl (-CH₂OH) group participates in hydrogen bonding, enhancing solubility in polar solvents like DMSO or ethanol. In contrast, the carboxylic acid (-COOH) in (4'-Nitro[1,1'-biphenyl]-2-yl)acetic acid increases acidity (pKa ~4-5) and water solubility but reduces compatibility with nonpolar matrices .

Biological Activity

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol is an organic compound characterized by its biphenyl structure and the presence of a nitro group. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₁NO₃
  • Molecular Weight : 229.23 g/mol
  • Melting Point : 119-121 °C

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.

Bacterial Strain MIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound has shown cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.

Cell Line IC50 (µg/mL) Selectivity Index
HeLa93.225.12
A54976.694.55

The selectivity index (SI) values indicate that the compound has a higher cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as a targeted cancer therapy.

Antioxidant Activity

The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The results indicated a high level of antioxidant activity.

Extract DPPH IC50 (µg/mL) Activity Level
This compound11.96 ± 1.528High
Ascorbic Acid (Control)7.21 ± 1.074High

This suggests that the compound may play a role in protecting cells from oxidative stress.

The biological activities of this compound can be attributed to its structural features:

  • The nitro group can undergo reduction in biological systems, potentially forming bioactive amines that interact with various biological targets.
  • The hydroxymethyl group enhances solubility and reactivity, facilitating interactions with enzymes and receptors.

Case Studies

Several studies have been conducted to further explore the biological implications of this compound:

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results confirmed significant inhibition rates comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound significantly reduced cell viability, prompting further investigation into its mechanism and potential therapeutic applications.
  • Antioxidant Properties Evaluation : A series of experiments demonstrated that this compound effectively scavenged free radicals, indicating its potential use as a natural antioxidant in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (4'-Nitro[1,1'-biphenyl]-2-yl)methanol, and how can reaction yields be optimized?

  • Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by nitration and methanol functionalization. Key steps include:

  • Biphenyl formation: Use aryl halides and boronic acids with Pd catalysts under inert conditions (e.g., N₂ atmosphere) .
  • Nitration: Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration.
  • Methanol addition: Employ nucleophilic substitution or oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .
  • Optimization: Adjust catalyst loading (e.g., 0.03 mmol Pd(OAc)₂), solvent polarity, and temperature (50–60°C) to enhance yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding effects) and confirms biphenyl regiochemistry .
  • HPLC-MS: Validates purity and detects intermediates (e.g., unreacted boronic acids) .
  • IR spectroscopy: Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for methanol, nitro symmetric/asymmetric stretches at ~1520–1350 cm⁻¹) .

Q. How does the nitro group impact the compound’s solubility and stability under varying pH conditions?

  • Answer: The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water) but enhances stability in acidic conditions. Stability assays (e.g., accelerated degradation studies at pH 1–13) reveal:

  • Acidic media (pH < 3): Nitro group protonation increases electrophilicity, risking side reactions.
  • Basic media (pH > 10): Methanol deprotonation may occur, altering reactivity .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for biphenyl derivatives like this compound?

  • Answer:

  • Dose-response studies: Establish EC₅₀/IC₅₀ values to differentiate target-specific effects from cytotoxicity .
  • Structural analogs: Compare with derivatives lacking the nitro or methanol groups to isolate functional group contributions .
  • Metabolic profiling: Use LC-MS/MS to identify metabolites that may confound activity measurements .

Q. How can computational modeling predict the interactions of this compound with enzymatic targets?

  • Answer:

  • Molecular docking: Simulate binding to targets (e.g., cytochrome P450) using software like AutoDock. The nitro group’s electron-withdrawing nature may favor π-π stacking with aromatic residues .
  • QSAR studies: Corrogate substituent effects (e.g., nitro position) with bioactivity using Hammett constants .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites .

Q. What catalytic systems improve the efficiency of cross-coupling reactions in synthesizing biphenyl intermediates?

  • Answer:

  • Pd-based catalysts: Pd(OAc)₂ with ligands like SPhos enhances coupling efficiency for sterically hindered substrates .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% .
  • Continuous flow reactors: Improve scalability and reduce byproduct formation in nitration steps .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Suzuki-Miyaura coupling, Friedel-Crafts acylation
Characterization ¹H/¹³C NMR, HPLC-MS, IR
Biological Profiling Molecular docking, LC-MS/MS
Reaction Optimization Microwave assistance, flow chemistry

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